molecular formula C21H24N4O2 B14701201 Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- CAS No. 21598-58-3

Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)-

Katalognummer: B14701201
CAS-Nummer: 21598-58-3
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: KNVIWKFOCCEBOC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is a derivative of hydantoin, which is a heterocyclic organic compound with a five-membered ring structure containing two nitrogen atoms. The presence of the 5,5-diphenyl and 4-methylpiperazinyl groups in its structure enhances its chemical and biological properties, making it a subject of interest in scientific research.

Eigenschaften

CAS-Nummer

21598-58-3

Molekularformel

C21H24N4O2

Molekulargewicht

364.4 g/mol

IUPAC-Name

3-[(4-methylpiperazin-1-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione

InChI

InChI=1S/C21H24N4O2/c1-23-12-14-24(15-13-23)16-25-19(26)21(22-20(25)27,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3,(H,22,27)

InChI-Schlüssel

KNVIWKFOCCEBOC-UHFFFAOYSA-N

Kanonische SMILES

CN1CCN(CC1)CN2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- typically involves the following steps:

    Formation of Hydantoin Core: The hydantoin core can be synthesized through the reaction of urea with α-halo acids under basic conditions. This reaction forms the imidazolidine-2,4-dione ring structure.

    Introduction of Diphenyl Groups: The 5,5-diphenyl groups are introduced through a Friedel-Crafts acylation reaction, where benzene reacts with phosgene in the presence of a Lewis acid catalyst.

    Attachment of 4-Methylpiperazinyl Group: The final step involves the nucleophilic substitution reaction where the 4-methylpiperazinyl group is attached to the hydantoin core. This is typically achieved using a suitable alkylating agent under controlled conditions.

Industrial Production Methods

Industrial production of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the reaction conditions and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions where the 4-methylpiperazinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Alkylating agents, nucleophiles; controlled temperature and pH.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted hydantoin derivatives.

Wissenschaftliche Forschungsanwendungen

Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules

    Biology: Studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

    Medicine: Investigated for its potential therapeutic properties, including anticonvulsant, anti-inflammatory, and anticancer activities. Its derivatives are being explored as potential drug candidates.

    Industry: Used in the production of polymers and resins. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis. By affecting these pathways, it exerts its biological effects.

Vergleich Mit ähnlichen Verbindungen

Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- can be compared with other similar compounds to highlight its uniqueness:

    Phenytoin: A well-known anticonvulsant drug with a similar hydantoin core but different substituents. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different pharmacological properties due to its unique substituents.

    Ethylphenylhydantoin: Another hydantoin derivative with different substituents. The presence of the 4-methylpiperazinyl group in Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may enhance its biological activity.

    Spiromustine: A spirohydantoin mustard used in cancer treatment. Hydantoin, 5,5-diphenyl-3-((4-methylpiperazinyl)methyl)- may have different applications due to its distinct structure.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.